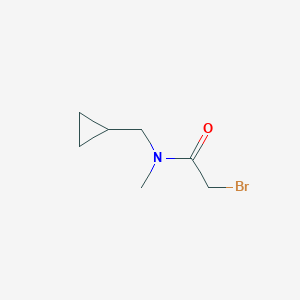

2-bromo-N-(cyclopropylmethyl)-N-methylacetamide

Descripción general

Descripción

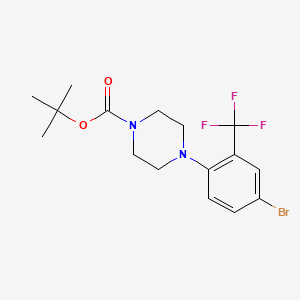

“2-bromo-N-(cyclopropylmethyl)-N-methylacetamide” is a chemical compound. Its molecular formula is C8H8BrNO . It is a derivative of benzamide .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C8H8BrNO . The compound contains a benzamide moiety .Aplicaciones Científicas De Investigación

Synthesis of Bioactive Indole Derivatives

Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. 2-bromo-N-(cyclopropylmethyl)-N-methylacetamide can serve as a precursor in the synthesis of such indole derivatives. By incorporating the indole nucleus, which is aromatic and biologically active, researchers can develop new pharmacophores with potential therapeutic applications .

Antiviral Agent Development

The structure of This compound allows for the creation of compounds that can inhibit viral activity. For instance, derivatives of this compound could be synthesized to target RNA or DNA viruses, providing a pathway for the development of new antiviral medications .

Anti-inflammatory Applications

Due to its structural flexibility, This compound can be used to synthesize compounds with anti-inflammatory properties. These compounds could play a crucial role in the treatment of chronic inflammatory diseases by inhibiting key pathways involved in the inflammatory response .

Anticancer Research

The compound’s potential to be modified into various scaffolds makes it a valuable asset in anticancer research. By targeting specific pathways or receptors in cancer cells, derivatives of This compound could lead to the development of novel anticancer drugs .

Antimicrobial and Antitubercular Activity

Researchers can utilize This compound to create derivatives with antimicrobial and antitubercular effects. These derivatives could contribute to the fight against resistant strains of bacteria and tuberculosis .

Antidiabetic and Antimalarial Research

The compound can also be used to synthesize molecules with antidiabetic and antimalarial activities. This is particularly important for developing treatments for prevalent diseases like diabetes and malaria, which affect millions worldwide .

Neuropharmacological Studies

This compound: may be used in the synthesis of compounds that affect the central nervous system. These compounds could be investigated for their potential use in treating neurodegenerative diseases or as anesthetics .

Agricultural Applications

Indole derivatives, which can be synthesized from This compound , are significant in agriculture. They can be used to produce plant hormones like indole-3-acetic acid, which is essential for plant growth and development .

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

Related compounds have been observed to undergo free radical reactions, forming new compounds that subsequently interact with their targets . For instance, N-bromoacetamide (NBA) has been found to react with itself to form N,N-dibromoacetamide (NDBA), which then undergoes ionic addition to a double bond .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may interact with a variety of biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

2-bromo-N-(cyclopropylmethyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c1-9(7(10)4-8)5-6-2-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUFNEWLMKNWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)

![2-Boc-2,7-diazaspiro[4.5]decane oxalate](/img/structure/B1443847.png)

![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1443848.png)

![1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1443855.png)